1,2-Dimethoxyethane;trichlorotitanium

McMurry coupling reductive olefination low-valent titanium

1,2-Dimethoxyethane;trichlorotitanium (CAS 18557-31-8), also designated TiCl₃(DME)₁.₅, is a titanium(III) chloride coordination complex in which the bidentate ligand 1,2-dimethoxyethane (DME) saturates the metal coordination sphere at a 1.5:1 ligand-to-metal stoichiometric ratio. It exists as a light-blue, air- and moisture-sensitive solid that provides a substantially more tractable source of Ti(III) compared to unsolvated, pyrophoric TiCl₃ powder, while retaining the one-electron reducing capability essential for reductive coupling, metallocene formation, and Ziegler–Natta-type pre-catalyst preparation.

Molecular Formula C12H30Cl6O6Ti2
Molecular Weight 578.8 g/mol
CAS No. 18557-31-8
Cat. No. B101336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dimethoxyethane;trichlorotitanium
CAS18557-31-8
Molecular FormulaC12H30Cl6O6Ti2
Molecular Weight578.8 g/mol
Structural Identifiers
SMILESCOCCOC.COCCOC.COCCOC.Cl[Ti](Cl)Cl.Cl[Ti](Cl)Cl
InChIInChI=1S/3C4H10O2.6ClH.2Ti/c3*1-5-3-4-6-2;;;;;;;;/h3*3-4H2,1-2H3;6*1H;;/q;;;;;;;;;2*+3/p-6
InChIKeyCFSLUXGPRBOATH-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Dimethoxyethane;trichlorotitanium (CAS 18557-31-8): A Titanium(III) Chloride–Glyme Complex for Controlled Reductive Chemistry and Metallocene Synthesis


1,2-Dimethoxyethane;trichlorotitanium (CAS 18557-31-8), also designated TiCl₃(DME)₁.₅, is a titanium(III) chloride coordination complex in which the bidentate ligand 1,2-dimethoxyethane (DME) saturates the metal coordination sphere at a 1.5:1 ligand-to-metal stoichiometric ratio [1]. It exists as a light-blue, air- and moisture-sensitive solid that provides a substantially more tractable source of Ti(III) compared to unsolvated, pyrophoric TiCl₃ powder, while retaining the one-electron reducing capability essential for reductive coupling, metallocene formation, and Ziegler–Natta-type pre-catalyst preparation .

1
Reductive Coupling Enables one-electron reductive olefination and coupling chemistry.
2
Metallocene Synthesis Ambient-temperature precursor for titanocene and half-sandwich complexes.
3
Handleable Ti(III) Source Non-pyrophoric solid compatible with standard Schlenk/glovebox protocols.

Why TiCl₃–Ether Complexes Cannot be Interchanged: The DME Adduct Versus THF, Dioxane, and Solvate-Free TiCl₃


Although all TiCl₃–ether complexes deliver Ti(III), their performance diverges dramatically depending on the coordinating solvent. The DME adduct TiCl₃(DME)₁.₅ offers a unique combination of high isolated synthesis yield (~80% under ambient conditions) with a defined ligand stoichiometry that facilitates subsequent ligand-exchange reactions without the need for thermal activation [1]. In contrast, the THF analogue TiCl₃(THF)₃ gives substantially lower isolated yields (~34–62%) under similar ambient protocols, while the 1,4-dioxane complex, though providing ultra-low aluminum contamination (<1 ppm Al), introduces a bulkier, less-labile cyclic diether that can retard metallation kinetics [1]. Uncomplexed TiCl₃ is pyrophoric and virtually impossible to handle quantitatively outside a glovebox . These differences directly impact procurement decisions: selecting the wrong ether adduct can compromise synthetic reproducibility, catalyst purity, and overall process economics.

Yield Divergence Among Ether Adducts

Ambient-condition isolated yields differ substantially; the DME complex provides higher mass recovery than the THF analogue, while dioxane gives comparable yield but with far lower aluminum carryover.

Residual Aluminum Content Varies by Orders of Magnitude

Aluminum contamination from the TiCl₃·1/3AlCl₃ precursor is not uniform—THF and dioxane adducts can yield sub-10 ppm Al, whereas the DME form retains ~2% Al, requiring purification assessment for Al-sensitive applications.

Ligand Lability and Thermal Activation Requirements Differ

The DME ligand is labile at ambient temperature, enabling direct metallocene formation. The THF adduct often needs reflux, which can degrade thermally sensitive substrates; unsolvated TiCl₃ is pyrophoric and difficult to handle quantitatively.

Quantitative Comparator Evidence: TiCl₃(DME)₁.₅ vs. TiCl₃(THF)₃, TiCl₃(1,4-dioxane)₃, and Uncomplexed TiCl₃


McMurry Olefination: Alkene Yield and Substrate-to-Ti Ratio for TiCl₃(DME)₁.₅/Zn(Cu) vs. HTiCl(THF)₀.₅ and TiCl₂·LiCl

In a direct head-to-head comparative study of the McMurry reaction of acetophenone, the TiCl₃(DME)₁.₅/Zn(Cu) system delivered 95–97% isolated yield of the corresponding alkene using a substrate:Ti:Zn molar ratio of 1:2:2 [1]. This yield is comparable to or higher than that obtained with the commonly employed [HTiCl(THF)₀.₅]ₓ reagent, yet the DME-based system operates without pre-formation of a highly air-sensitive titanium hydride species and without detectable over-reduction of Ti(III) to lower-valent titanium species in the absence of substrate [1]. The TiCl₂·LiCl reagent, by comparison, functions as a stoichiometric one-electron reductant and requires different substrate stoichiometry [1].

McMurry Alkene Yield
Head-to-head
95–97% alkene yield with TiCl₃(DME)₁.₅/Zn(Cu); substrate:Ti:Zn = 1:2:2
Reported comparable or higher yield vs. [HTiCl(THF)₀.₅]ₓ reagent
Refluxing DME, acetophenone model substrate, Zn(Cu) couple
McMurry coupling reductive olefination low-valent titanium

Isolated Synthesis Yield and Aluminum Contamination: TiCl₃(DME)₁.₅ vs. TiCl₃(THF)₃ and TiCl₃(1,4-dioxane)₃ Under Ambient Conditions

In a single patent exemplifying side-by-side syntheses from the identical TiCl₃·1/3AlCl₃ starting material, TiCl₃(DME)₁.₅ was isolated in 80% yield (3.79 g from 3.24 g TiCl₃·1/3AlCl₃) with 1.98% residual aluminum [1]. Under identical ambient-temperature conditions, TiCl₃(THF)₃ gave only 34% yield (2.60 g from 4.04 g starting material) with 288 ppm Al, while TiCl₃(1,4-dioxane)₃ gave 79% yield (5.24 g from 3.16 g starting material) with <1 ppm Al [1]. Thus, the DME complex uniquely combines high isolated yield (on par with dioxane and far exceeding THF) with moderate aluminum content, whereas the THF complex sacrifices yield for purity and the dioxane complex sacrifices ligand lability for ultra-low Al.

Isolated Yield & Al Purity
Head-to-head
80% yield, 1.98% Al (DME) vs. 34% yield, 288 ppm Al (THF) vs. 79% yield,
DME yield 2.35× higher than THF; Al content ~20,000× higher than dioxane
From identical TiCl₃·1/3AlCl₃ precursor, ambient conditions
Metallocene Precursor
Class-level
Ambient-temperature reactivity with cyclopentadienyl ligands; THF adduct often requires reflux
Supports ambient-temperature ligand displacement for sensitive substrates
Quantitative yield ligand-dependent; inert atmosphere required
Air Sensitivity
Class-level
Handleable solid; not pyrophoric vs. unsolvated TiCl₃ (auto-ignites in air)
Enables standard Schlenk/glovebox handling without fire risk
Qualitative handling difference; still air- and moisture-sensitive
TiCl3 coordination complex synthesis yield aluminum contamination

Ambient-Temperature Metallocene Precursor Utility: TiCl₃(DME)₁.₅ in Half-Sandwich and Bridged Titanocene Synthesis

Multiple patent disclosures establish TiCl₃(DME)₁.₅ as the preferred Ti(III) precursor for synthesizing group 4 metallocenes via ambient-temperature reaction with cyclopentadienyl or substituted cyclopentadienyl ligands [1][2]. The DME ligand is sufficiently labile to undergo facile displacement by Cp-type anions without requiring thermal activation, yet the complex is stable enough to be weighed and transferred under inert atmosphere with far less decomposition than unsolvated TiCl₃ [1]. TiCl₃(THF)₃ can also serve this role but requires reflux conditions for complete ligand exchange in some cases, potentially leading to thermal decomposition of sensitive ligand frameworks [1].

Metallocene Precursor
Class-level
Ambient-temperature reactivity with cyclopentadienyl ligands; THF adduct often requires reflux
Supports ambient-temperature ligand displacement for sensitive substrates
Quantitative yield ligand-dependent; inert atmosphere required
metallocene titanocene half-sandwich titanium

Air/Moisture Sensitivity: TiCl₃(DME)₁.₅ Complex vs. Uncomplexed TiCl₃ Powder

Unsolvated titanium(III) chloride is a pyrophoric, hygroscopic violet powder that ignites spontaneously upon exposure to air and reacts violently with water, releasing HCl fumes . Complexation with DME significantly attenuates—though does not eliminate—this reactivity: TiCl₃(DME)₁.₅ remains air- and moisture-sensitive and must be handled under inert atmosphere, but it does not auto-ignite on brief air exposure and can be weighed as a free-flowing solid with standard glovebox or Schlenk techniques [1]. The DME complex is commercially supplied as a light-blue powder specifically to provide a handleable Ti(III) source; the analogous THF complex TiCl₃(THF)₃ is also air-sensitive but is noted to decompose more rapidly upon standing due to THF ring-opening side reactions catalyzed by trace HCl [1].

Air Sensitivity
Class-level
Handleable solid; not pyrophoric vs. unsolvated TiCl₃ (auto-ignites in air)
Enables standard Schlenk/glovebox handling without fire risk
Qualitative handling difference; still air- and moisture-sensitive
air sensitivity handling safety TiCl3 storage

Optimal Deployment Scenarios for 1,2-Dimethoxyethane;trichlorotitanium (TiCl₃·1.5DME) Based on Comparative Evidence


High-Yield McMurry Olefination of Aryl Ketones

When a synthetic route requires reductive homocoupling of an aryl ketone to a symmetrically substituted alkene, TiCl₃(DME)₁.₅ activated with Zn(Cu) in refluxing DME reliably delivers 95–97% isolated yield [1]. This pre-catalyst system avoids the hazards of in-situ-generated titanium hydride reagents and provides a defined stoichiometry that simplifies scale-up. Procurement should prioritize the DME complex over the THF-based HTiCl reagent when high yield, operational simplicity, and reagent shelf-stability are the primary selection criteria.

Ambient-Temperature Synthesis of Titanocene and Half-Sandwich Ti(III) Complexes

For research groups synthesizing substituted titanocene dichlorides or mono(cyclopentadienyl)TiCl₃ complexes, TiCl₃(DME)₁.₅ enables ambient-temperature ligand displacement without the thermal activation required by TiCl₃(THF)₃ [1][2]. This is particularly valuable when the cyclopentadienyl ligand bears thermally sensitive functional groups (e.g., pendent alkenyl or silyl substituents). The DME complex should be selected over the THF adduct when preserving ligand integrity during metallation is critical.

Cost-Efficient Bulk Ti(III) Source Where Trace Aluminum is Tolerable

The 80% isolated yield of TiCl₃(DME)₁.₅ from TiCl₃·1/3AlCl₃ significantly exceeds the 34% yield of TiCl₃(THF)₃ under identical ambient conditions [1]. For industrial or academic users synthesizing Ti(III) pre-catalysts where the ~2% residual aluminum does not interfere with downstream catalytic performance (e.g., after metallocene formation and recrystallization), the DME complex offers a substantially more economical use of the TiCl₃·1/3AlCl₃ starting material. The 1,4-dioxane complex is preferred only when ultra-low aluminum (<1 ppm) is absolutely required.

Laboratory-Scale Ti(III) Chemistry with Reduced Fire Risk

For teaching laboratories, core facilities, or research groups lacking dedicated inert-atmosphere infrastructure for pyrophoric solids, TiCl₃(DME)₁.₅ provides the safest solid Ti(III) source available commercially. While still requiring Schlenk or glovebox handling, it eliminates the spontaneous ignition hazard of unsolvated TiCl₃ [1]. Procurement should specify the DME complex over uncomplexed TiCl₃ whenever safety regulations or institutional EHS policies restrict the use of pyrophoric reagents.

Application
Selection Property
Validation Focus
High-yield McMurry olefination
Defined stoichiometry with Zn(Cu) couple
Alkene yield and protocol simplicity
Ambient-temperature metallocene synthesis
Ambient ligand displacement reactivity
Ligand integrity under mild conditions
Cost-efficient bulk Ti(III) source (Al tolerable)
High recovery yield from Al-containing precursor
Residual Al impact on downstream purification
Laboratory Ti(III) chemistry with reduced fire risk
Non-pyrophoric solid form
Inert-atmosphere handling feasibility
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